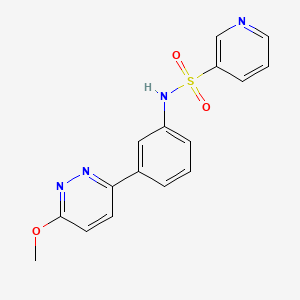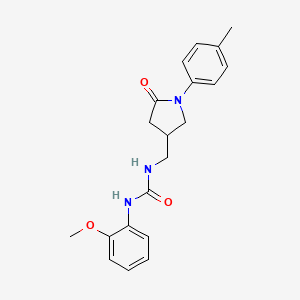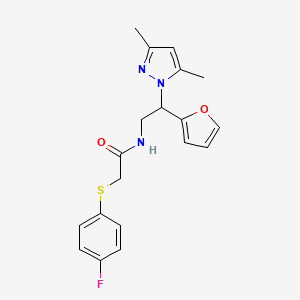
N-(3-(6-methoxypyridazin-3-yl)phenyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinyl, phenyl, and pyridine rings, along with the sulfonamide group. The methoxy group would be attached to the pyridazinyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the methoxy group might undergo reactions typical of ethers, while the sulfonamide group might participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, the presence of the polar sulfonamide group might enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Drug Design
A study conducted by Basak, Mazumdar, and Chaudhuri (1987) focused on the crystal structure of a sulfamethoxypyridazine derivative, providing insights into the molecular geometry and conformation of sulfonamides. This research is pivotal for understanding the drug's mechanism of action at the molecular level, particularly its antibacterial properties through the inhibition of the dihydropteroate synthase enzyme. Such structural analyses are crucial for the design of new drugs with enhanced efficacy and reduced side effects (A. K. Basak, S. Mazumdar, & S. Chaudhuri, 1987).
Antimicrobial Activity
Research on the synthesis of sulfonamides, including those with pyridazinyl and pyrimidine nuclei, has shown promising antitubercular activity in vitro. Such studies, like the one by Desideri et al. (1980), highlight the potential of sulfonamides in developing long-acting drugs for tuberculosis, leveraging their broad-spectrum antimicrobial capabilities. These compounds' ability to act against various microbial strains underlines their significance in addressing antibiotic resistance (N. Desideri, F. Manna, M. L. Stein, F. Arena, E. Luraschi, & E. Cifra, 1980).
Anticancer Research
Modification of sulfonamide compounds, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, to include alkylurea groups, has been explored for anticancer applications. Wang et al. (2015) demonstrated that such modifications could retain antiproliferative activity against various cancer cell lines while reducing toxicity. This suggests a potential pathway for developing more effective and safer anticancer agents (Xiao-meng Wang, Shuai Mao, Lei Cao, Xiao-Xiao Xie, Min-Hang Xin, Jia-Fang Lian, Yong-xiao Cao, & San-qi Zhang, 2015).
Herbicidal Applications
In the agricultural sector, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been identified for their herbicidal activity. Moran (2003) discussed the synthesis of such compounds and their efficacy in controlling a broad spectrum of vegetation at low application rates. This research opens up new avenues for developing environmentally friendly herbicides that are effective in managing weed growth without adversely affecting the crops or the soil (M. Moran, 2003).
Environmental and Analytical Chemistry
Sulfonamides, including sulfamethoxypyridazine, undergo photodegradation in aquatic environments, a process influenced by dissolved inorganic matter and hydroxyl radicals. Shah and Hao (2017) investigated the photodegradation mechanisms of sulfamethoxypyridazine, providing valuable insights into its environmental fate and the role of water constituents in its degradation. Such studies are crucial for assessing the environmental impact of sulfonamide antibiotics and developing strategies to mitigate their persistence in water bodies (S. Shah & C. Hao, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16-8-7-15(18-19-16)12-4-2-5-13(10-12)20-24(21,22)14-6-3-9-17-11-14/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMIZARSRFUFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)


![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B2665822.png)
![2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2665824.png)
![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)
![3-Cyclobutyl-6-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2665826.png)

![methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2665828.png)
![5-(4-Methylphenyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B2665830.png)
![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2665836.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665839.png)